
2'-Fluoro-4'-methoxyacetophenone
Overview
Description
2’-Fluoro-4’-methoxyacetophenone is an organic compound with the molecular formula C9H9FO2. It is a derivative of acetophenone, where the phenyl ring is substituted with a fluoro group at the 2’ position and a methoxy group at the 4’ position. This compound is used in various chemical syntheses and has applications in the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2’-Fluoro-4’-methoxyacetophenone typically involves the Friedel-Crafts acylation reaction. The process includes the following steps :
Starting Materials: m-Fluoroanisole and acetyl chloride.
Catalyst: Aluminum trichloride.
Solvent: Dichloroethane.
Industrial Production Methods
The industrial production of 2’-Fluoro-4’-methoxyacetophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is designed to be cost-effective and efficient .
Chemical Reactions Analysis
Types of Reactions
2’-Fluoro-4’-methoxyacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Formation of 2’-fluoro-4’-methoxybenzoic acid.
Reduction: Formation of 2’-fluoro-4’-methoxyphenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Beyond its role as a pharmaceutical intermediate, 2'-Fluoro-4'-methoxyacetophenone is also utilized in the production of specialty chemicals and materials . The search results do not provide specific examples of these applications, but its chemical structure suggests potential use in creating various organic compounds . The presence of the fluoro and methoxy groups allows for further chemical modifications and reactions, making it a valuable building block in complex syntheses .
Polyphenol-containing nanoparticles
Polyphenols, which contain phenolic hydroxyl groups, are organic molecules found in natural plants and possess beneficial effects on human health . Polyphenol-containing nanoparticles have garnered research attention due to their anticancer activity, antioxidation properties, and adherent affinity, making them promising candidates in the preparation, modification, and stabilization of multifunctional nanoassemblies for therapeutic delivery, bioimaging, and other biomedical applications . Metal-polyphenol networks, created through coordination interactions between metal ions and polyphenols, have been employed in the preparation of polyphenol-containing nanoparticles for drug delivery, surface modification, disease treatments, and bioimaging .
C-H bond activation
Mechanism of Action
The mechanism of action of 2’-Fluoro-4’-methoxyacetophenone involves its interaction with specific molecular targets and pathways . The fluoro and methoxy groups influence the compound’s reactivity and binding affinity to enzymes or receptors. The carbonyl group can participate in nucleophilic addition reactions, making it a versatile intermediate in various chemical processes.
Comparison with Similar Compounds
2’-Fluoro-4’-methoxyacetophenone can be compared with other similar compounds to highlight its uniqueness :
2’-Fluoroacetophenone: Lacks the methoxy group, making it less versatile in certain reactions.
4’-Methoxyacetophenone: Lacks the fluoro group, affecting its reactivity and applications.
2’-Hydroxy-4’-methoxyacetophenone: The hydroxy group provides different chemical properties and reactivity.
3’-Fluoro-4’-methoxyacetophenone: The position of the fluoro group affects its chemical behavior and applications.
These comparisons illustrate the unique combination of functional groups in 2’-Fluoro-4’-methoxyacetophenone, which contributes to its distinct chemical properties and applications.
Biological Activity
2'-Fluoro-4'-methoxyacetophenone, a fluorinated aromatic compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's properties, synthesis, biological interactions, and relevant case studies.
- Molecular Formula : C₉H₉FO₂
- Molecular Weight : 168.17 g/mol
- Melting Point : 50-54 °C
- Boiling Point : 243 °C at 1013 hPa
- CAS Number : 74457-86-6
The compound features a methoxy group (-OCH₃) and a fluorine atom at the ortho position relative to the acetophenone moiety. This unique arrangement contributes to its distinct reactivity and biological activity compared to similar compounds.
Synthesis and Derivatives
This compound can be synthesized through various methods, including electrophilic aromatic substitution and nucleophilic acyl substitution. Its derivatives have been explored for enhanced biological activity, particularly in antimicrobial and anticancer applications.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Methoxyacetophenone | Methoxy group on para position | Lacks fluorine; used as a standard |
3-Fluoroacetophenone | Fluorine at meta position | Less sterically hindered |
2-Fluoro-4-methoxyacetophenone | Fluorine at ortho position | Different reactivity profile |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, a study demonstrated that its derivatives showed enhanced efficacy against Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that it may inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the fluorine atom is thought to enhance binding affinity to specific cellular targets, thereby improving therapeutic efficacy.
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial activity of this compound against clinical isolates.
- Methodology : Disk diffusion method was employed to assess inhibition zones.
- Results : Showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
-
Anticancer Activity Evaluation :
- Objective : To assess the cytotoxic effects of the compound on human cancer cell lines.
- Methodology : MTT assay was used to measure cell viability post-treatment.
- Results : The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The fluorine atom enhances binding affinity to enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.
Q & A
Q. What are the optimized synthetic routes for 2'-Fluoro-4'-methoxyacetophenone, and how can purity be maximized?
Basic Research Question
The synthesis of this compound typically involves Friedel-Crafts acylation or condensation reactions using fluorinated precursors. For example:
- Method A : React 4-methoxyacetophenone with a fluorinating agent (e.g., Selectfluor™) under controlled conditions to introduce the fluorine substituent at the 2'-position .
- Method B : Condense 2-fluoro-4-methoxybenzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
Critical Parameters :
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
Temperature | 0–5°C (fluorination) | Prevents side reactions |
Catalyst Loading | 1.2–1.5 eq AlCl₃ | Maximizes acylation efficiency |
Purification | Column chromatography (hexane:EtOAc) | Removes unreacted aldehydes |
Purity Validation : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards .
Q. How can spectroscopic techniques resolve structural ambiguities in this compound?
Basic Research Question
Key Spectral Signatures :
- ¹H NMR :
- ¹³C NMR :
- MS (EI) : Molecular ion peak at m/z 182 (C₉H₉FO₂⁺) with fragment ions at m/z 137 (loss of COCH₃) .
Common Pitfalls :
- Overlapping peaks in aromatic regions (use 2D NMR like COSY/HSQC).
- Fluorine’s quadrupolar effects distorting NMR signals (use high-field instruments >400 MHz) .
Q. What strategies address contradictions in reaction mechanisms involving this compound?
Advanced Research Question
Contradictions often arise in substitution vs. elimination pathways or regioselectivity during functionalization:
- Case Study : Discrepancies in nitro-group introduction.
- Hypothesis 1 : Fluorine’s electron-withdrawing effect directs meta-substitution.
- Hypothesis 2 : Methoxy group’s ortho/para-directing dominance.
- Resolution :
Data Reconciliation Table :
Observation | Proposed Mechanism | Experimental Validation |
---|---|---|
Nitration at C-5 | Methoxy-directed | Isotopic labeling confirms OCH₃’s role |
Competing elimination | Fluorine stabilizes transition state | Kinetic studies (Arrhenius plots) |
Q. How does fluorine substitution influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
The 2'-fluoro group alters electronic and steric properties:
- Electronic Effects :
- Fluorine’s -I effect reduces electron density at the aromatic ring, slowing electrophilic substitution but enhancing oxidative stability .
- Enhances resonance stabilization of intermediates in Suzuki-Miyaura couplings .
- Steric Effects :
Experimental Design :
- Compare reaction rates of fluorinated vs. non-fluorinated analogs (e.g., 4'-methoxyacetophenone) under identical Pd(PPh₃)₄ conditions.
- Monitor progress via TLC and GC-MS to quantify turnover frequencies .
Q. What are the best practices for handling this compound in biological assays?
Basic Research Question
Solubility & Stability :
- Solubility : DMSO (≥50 mg/mL) or ethanol (20 mg/mL) for stock solutions. Avoid aqueous buffers due to low solubility .
- Storage : -20°C under inert gas (N₂/Ar) to prevent oxidation of the methoxy group .
Biological Testing :
- Antifungal Assays : Use Botrytis cinerea spore germination models with ED₅₀ calculations (reference: 2',6'-dihydroxy-4'-methoxyacetophenone’s ED₅₀ = 45 µM ).
- Toxicity Controls : Include fluorinated analogs to isolate fluorine-specific effects .
Q. How can computational methods predict the photochemical behavior of this compound?
Advanced Research Question
Photodegradation Pathways :
- TD-DFT Calculations : Predict UV-Vis absorption maxima (e.g., λₘₐₓ ~280 nm due to n→π* transitions) .
- Reactive Oxygen Species (ROS) : Simulate singlet oxygen (¹O₂) generation potential using Gaussian’s EOM-CCSD module .
Validation : Compare computational results with experimental LC-MS data on photolysis products (e.g., quinone formation) .
Properties
IUPAC Name |
1-(2-fluoro-4-methoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRRWUMTIBFCCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343871 | |
Record name | 2'-Fluoro-4'-methoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74457-86-6 | |
Record name | 2'-Fluoro-4'-methoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-Fluoro-4'-methoxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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